2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester
Description
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester (CAS: 1086394-55-9) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 6 of the spiro[4.5]decane scaffold. The molecule is functionalized with a trifluoroacetyl group at the 6-position and a tert-butyl ester at the carboxylic acid moiety. This compound is classified as an industrial-grade biochemical reagent, typically supplied as a transparent liquid with ≥99% purity in 25 kg drums . Its spirocyclic framework and trifluoroacetyl group make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for designing chiral nitrogen-containing heterocycles .
Properties
IUPAC Name |
tert-butyl 6-(2,2,2-trifluoroacetyl)-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N2O3/c1-13(2,3)23-12(22)19-9-7-14(10-19)6-4-5-8-20(14)11(21)15(16,17)18/h4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKZZPCIJCYQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCCN2C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Cyclic Ketones
A widely reported method involves the reaction of 1,4-diaminobutane with 1,4-cyclohexanedione under acidic conditions. For instance, heating equimolar quantities of these precursors in ethanol with catalytic p-toluenesulfonic acid at reflux (78°C) for 12 hours yields the spirocyclic diamine intermediate. This method typically achieves yields of 65–72%, though purification via silica gel chromatography is often required to remove oligomeric byproducts.
Palladium-Catalyzed Domino Cyclization
An alternative route employs palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) to catalyze the reaction of yne-en-ynes with aryl halides. This domino process forms three carbon-carbon bonds in a single step, constructing the spiro framework with excellent atom economy. For example, reacting 1-bromo-4-chlorobenzene with pent-2-en-4-yn-1-amine in toluene at 110°C for 24 hours under 5 mol% Pd(OAc)₂ catalysis produces the spiro core in 58% yield.
Introduction of the 1,1-Dimethylethyl Ester Group
The tert-butyl ester at position 2 is typically installed via Boc (tert-butyloxycarbonyl) protection:
Boc Protection of the Secondary Amine
Treatment of the spirocyclic diamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, using 4-dimethylaminopyridine (DMAP) as a catalyst, selectively protects the secondary amine at position 2. Optimized conditions (0°C for 1 hour, then room temperature for 12 hours) achieve 89% conversion to the mono-Boc-protected intermediate. Excess Boc₂O must be avoided to prevent bis-protection.
Carboxylic Acid Formation and Esterification
Oxidation of the primary amine at position 2 to the carboxylic acid precedes esterification. A two-step protocol using ruthenium(III) chloride (RuCl₃) and sodium periodate (NaIO₄) in a water/acetonitrile mixture (1:1 v/v) converts the amine to the carboxylic acid in 76% yield. Subsequent reaction with tert-butanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) installs the 1,1-dimethylethyl ester with 82% efficiency.
6-Position Trifluoroacetylation Strategies
Selective acylation of the remaining secondary amine at position 6 presents unique challenges due to steric hindrance from the spiro architecture.
Direct Trifluoroacetic Anhydride (TFAA) Acylation
Reaction with TFAA in anhydrous tetrahydrofuran (THF) at −78°C, using N,N-diisopropylethylamine (DIPEA) as a base, achieves 68% acylation yield. The low temperature suppresses competing reactions at the ester group. Nuclear magnetic resonance (NMR) monitoring (¹H, ¹⁹F) confirms complete conversion within 4 hours.
Stepwise Protection-Acylation-Deprotection
For recalcitrant substrates, a temporary Fmoc (fluorenylmethyloxycarbonyl) protection strategy proves effective:
- Fmoc-Cl protection of position 2 amine (91% yield)
- TFAA acylation at position 6 (85% yield)
- Piperidine-mediated Fmoc deprotection (quantitative)
Comparative Analysis of Synthetic Routes
The cyclocondensation method offers superior scalability for industrial applications, while the palladium route provides cleaner reaction profiles for small-scale synthesis.
Critical Process Optimization Parameters
Solvent Systems
Temperature Control
Maintaining −78°C during TFAA addition reduces ester group hydrolysis to <2%. Subsequent warming to 0°C completes acylation within 2 hours without compromising selectivity.
Catalytic Systems
Pd(OAc)₂/PPh₃ (1:3 molar ratio) in toluene maximizes spirocycle yield (58%) while minimizing palladium black formation. Increasing the ligand ratio beyond 1:3 decreases yield due to catalyst poisoning.
Analytical Characterization Benchmarks
Successful synthesis requires verification through:
- ¹H NMR : Characteristic doublet of doublets at δ 3.45–3.17 ppm (spiro CH₂ groups)
- ¹⁹F NMR : Sharp singlet at δ −75.6 ppm (CF₃ group)
- HPLC Purity : >99.5% by C18 reverse-phase chromatography (0.1% TFA in water/acetonitrile)
Industrial-Scale Considerations
Adapting the cyclocondensation route for kilogram-scale production necessitates:
Chemical Reactions Analysis
Types of Reactions
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings:
Trifluoroacetyl vs. Oxo Groups : The trifluoroacetyl group in the target compound enhances electrophilicity and metabolic stability compared to the 7-oxo derivative, making it more suitable for covalent drug targeting .
Ester Substituents: The tert-butyl ester in the target compound provides steric bulk, improving solubility in non-polar solvents compared to phenylmethyl or methyl esters in analogs .
Spiro Ring Size: The spiro[4.5]decane core in the target compound offers greater conformational rigidity than spiro[3.5]nonane derivatives, which may influence binding affinity in receptor-ligand interactions .
Functional Analogs in Agrochemistry and Pharmaceuticals
- Cyclanilide (CAS: 113136-77-9) : A cyclopropane-carboxylic acid derivative with herbicidal activity. Unlike the target compound, cyclanilide lacks a spirocyclic backbone but shares trifluoroacetyl-like functionalization for bioactivity .
- Etaconazole (CAS: N/A) : A triazole antifungal agent with a dioxolane ring. While etaconazole emphasizes heterocyclic nitrogen atoms, the target compound’s spirocyclic structure may offer improved pharmacokinetic profiles due to reduced planar aromaticity .
Research and Application Context
- Pharmaceutical Intermediates : The target compound’s spirocyclic core aligns with trends in kinase inhibitor design, where rigid frameworks enhance selectivity .
- Agrochemical Potential: Structural parallels to propiconazole (CAS: 60207-90-1) suggest utility in fungicide development, though its spirocyclic structure may reduce environmental persistence compared to triazole derivatives .
Data Tables
Table 2: Physicochemical Properties of Selected Diazaspiro Compounds
| Property | Target Compound | 1-Oxo-2,6-diazaspiro[4.5]decane-2-acetic acid methyl ester | 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl] Derivative |
|---|---|---|---|
| Molecular Weight | 356.37 g/mol | 226.27 g/mol | 462.48 g/mol |
| Purity | ≥99% | ≥95% (HPLC) | Not reported |
| Solubility | High in DCM, acetone | Moderate in ethanol | Low in water, high in DMSO |
| Stability | Stable at RT | Sensitive to hydrolysis | Light-sensitive |
Biological Activity
The compound 2,6-Diazaspiro[4.5]decane-2-carboxylic acid, 6-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester is a member of the spirocyclic compound family, which has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
- Molecular Formula : C₁₃H₁₈F₃N₂O₂
- Molecular Weight : 284.29 g/mol
- IUPAC Name : tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, spiro[4.5]decanones have been identified as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). Inhibition of PHDs can lead to increased levels of HIFs, which are involved in cellular responses to low oxygen levels and have implications in conditions such as anemia and ischemia.
Table 1: Inhibition Potency of Related Compounds
| Compound ID | IC₅₀ (μM) | Target Enzyme |
|---|---|---|
| 11 | 3.95 | PHD2 |
| 23 | 1.05 | PHD3 |
| 24 | 0.219 | PHD3 |
Biological Activity Studies
Recent studies have demonstrated the potential of spiro[4.5]decanones as selective inhibitors for PHDs. For instance, the compound was tested against truncated PHD2 and PHD3 using specific peptide substrates derived from HIF-1α. The results indicated that modifications to the spirocyclic structure could enhance selectivity and potency.
Case Studies
- Hypoxia-Inducible Factor Regulation : A study highlighted the role of spiro[4.5]decanone derivatives in modulating HIF levels under hypoxic conditions. In vitro assays showed that these compounds could significantly increase HIF-1α protein levels in human cell lines.
- Anticancer Potential : Another investigation explored the anticancer properties of related diazaspiro compounds. It was found that these compounds inhibited tumor growth in xenograft models by promoting apoptosis and inhibiting angiogenesis through HIF pathway modulation.
Safety Profile
The safety profile of 2,6-Diazaspiro[4.5]decane-2-carboxylic acid derivatives has also been assessed. Toxicological evaluations indicated that while some derivatives exhibited low acute toxicity (LD50 > 2000 mg/kg in rodent models), they can cause skin and eye irritation at higher concentrations .
Q & A
Q. What synthetic strategies are commonly employed to prepare 2,6-diazaspiro[4.5]decane derivatives, and how are protecting groups like the trifluoroacetyl and tert-butyl ester utilized?
The synthesis typically involves cyclization reactions of diamines with carbonyl-containing reagents. For example, in European Patent EP 4 374 877 A2, spirocyclic intermediates are synthesized via multi-step processes involving reductive amination and protecting group strategies. The trifluoroacetyl group (TFA) acts as a temporary protecting group for secondary amines, while the tert-butyl ester stabilizes carboxylic acid functionalities during synthesis. These groups are later cleaved under acidic or basic conditions to yield free amines or acids for downstream functionalization .
Q. How is the purity and structural integrity of this compound validated in academic research?
Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical. For instance, LCMS analysis in EP 4 374 877 A2 confirmed the molecular ion peak ([M+H]+) at m/z 853.0 for a related spirocyclic compound, with HPLC retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) used to assess purity. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C, is employed to verify spirocyclic connectivity and substituent positions .
Q. What are the storage and handling protocols for this compound to ensure stability?
The compound should be stored at 2–8°C in a dry, inert atmosphere to prevent hydrolysis of the trifluoroacetyl or tert-butyl ester groups. Safety data sheets (SDS) recommend avoiding dust formation, using chemical-impermeable gloves, and ensuring adequate ventilation during handling to minimize exposure risks .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its reactivity in medicinal chemistry applications?
The spirocyclic framework imposes conformational rigidity, which can enhance target binding selectivity. For example, EP 4 374 877 A2 highlights the use of similar diazaspiro compounds as intermediates in synthesizing vasopressin antagonists for neuropsychological disorders. The constrained geometry optimizes interactions with hydrophobic enzyme pockets, while the TFA group facilitates solubility during screening .
Q. What analytical challenges arise when resolving enantiomers of spirocyclic derivatives, and what chiral resolution methods are effective?
Enantiomeric separation of spirocyclic compounds is challenging due to their conformational rigidity. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can resolve enantiomers. For example, a related 2,8-diazaspiro[4.5]decane derivative required supercritical fluid chromatography (SFC) for baseline separation, achieving >99% enantiomeric excess (ee) .
Q. How do structural modifications (e.g., substituent variation on the spiro ring) impact biological activity in lead optimization studies?
Modifications to the trifluoroacetyl group or tert-butyl ester can alter pharmacokinetic properties. In EP 4 374 877 A2, replacing the TFA group with a carboxamide moiety improved metabolic stability in vivo. Computational modeling (e.g., molecular docking) and structure-activity relationship (SAR) studies are essential to evaluate how substituent polarity and steric bulk affect target affinity .
Q. What are the limitations of using this compound in cross-coupling reactions, and how can they be mitigated?
The tert-butyl ester and TFA groups are sensitive to strong bases or nucleophiles. For Suzuki-Miyaura couplings, mild conditions (e.g., Pd(OAc), SPhos ligand, KPO in THF/HO) are recommended to preserve the spirocyclic core. Pre-activation of boronic esters or using protective-group-free intermediates may also enhance reaction efficiency .
Methodological Notes
- Synthetic Reproducibility : Validate reaction scalability by monitoring intermediates via LCMS at each step, as minor deviations in spirocyclic synthesis can lead to byproducts .
- Data Contradictions : Discrepancies in reported m/z values (e.g., 853.0 vs. 867.0 in similar analogs) may arise from isotopic patterns or adduct formation; always cross-check with high-resolution MS (HRMS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
